1,5-Dibromo-2,3-dihydro-1H-indene
Description
1,5-Dibromo-2,3-dihydro-1H-indene (CAS: 355016-52-3) is a brominated derivative of the 2,3-dihydro-1H-indene scaffold, featuring bromine atoms at the 1- and 5-positions of the fused bicyclic system. This compound is primarily utilized in industrial and scientific research, as highlighted in its safety data sheet .
Properties
IUPAC Name |
1,5-dibromo-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMYTSYARCJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Br)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,3-dihydro-1H-indene can be synthesized through the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols. This method involves heating the hydrazone precursor in Dowtherm A to above 160°C, followed by recrystallization from dimethylformamide (DMF) to obtain the target compound in moderate yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves bromination of indene derivatives under controlled conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Lewis Acids: Catalysts for cyclization reactions.
Dimethylformamide (DMF): Solvent for recrystallization.
Major Products Formed
The major products formed from reactions involving this compound include various substituted indene derivatives and complex polycyclic structures .
Scientific Research Applications
1,5-Dibromo-2,3-dihydro-1H-indene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2,3-dihydro-1H-indene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution or elimination reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural Analogues in Medicinal Chemistry
Tubulin Polymerization Inhibitors
Several dihydroindene derivatives have been studied as tubulin polymerization inhibitors. For example:
- Compound 12d (4-hydroxy-3-methoxyphenyl substituent) and 12q (2,3-dihydrobenzofuran-5-yl substituent) demonstrated potent antiproliferative activities (78.82% and 83.61% inhibition rates, respectively, at 0.1 mM) due to electron-donating groups on the B-ring .
- 1,5-Dibromo-2,3-dihydro-1H-indene lacks the methoxy or benzofuran substituents, which are critical for tubulin-binding activity. This highlights the importance of polar functional groups over halogen atoms in this therapeutic context.
Anti-inflammatory Agents
Diaporindenes A–D (compounds 39–42), isolated from mangrove-derived fungi, feature a 2,3-dihydro-1H-indene core fused with a 1,4-benzodioxan moiety. These compounds exhibited nitric oxide (NO) inhibition (IC50: 4.2–9.0 μM) . In contrast, this compound lacks the benzodioxan group, underscoring how fused heterocyclic systems enhance anti-inflammatory potency.
Antitubercular Agents
Compounds 7–13 containing a 4-linked 2,3-dihydro-1H-indene unit showed activity against Mycobacterium tuberculosis (M. tb) comparable to bedaquiline. The dihydroindene moiety contributes to lipophilicity, aiding membrane penetration .
Functionalized Dihydroindenes
Amino- and Carbonyl-Substituted Derivatives
- 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 676265-54-6) combines bromine with an amino group and a carbonyl, making it a candidate for drug design .
- 4,6-Dibromo-2,3-dihydro-1H-inden-1-one (CAS: 207857-48-5) features bromine at positions 4 and 6 with a ketone group, differing from the 1,5-dibromo substitution pattern .
Pharmacokinetic and Toxicity Profiles
- LY186641 (N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide), a sulfonamide derivative, caused dose-limiting methemoglobinemia in clinical trials due to its metabolism into reactive intermediates .
Analytical Differentiation
Mass spectrometry distinguishes structurally similar compounds:
Biological Activity
1,5-Dibromo-2,3-dihydro-1H-indene is a brominated compound that has garnered interest in scientific research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C9H8Br2
- Molecular Weight : 291.97 g/mol
- CAS Number : 355016-52-3
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating neurodegenerative diseases like Alzheimer's. For instance, a related compound demonstrated significant inhibition with IC50 values of 0.32 μM for AChE and 0.43 μM for BuChE . This suggests that this compound may also possess similar inhibitory effects.
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:
- Interaction with Enzymes : The bromine atoms may facilitate binding to active sites of enzymes, altering their activity.
- Oxidative Stress Reduction : Similar compounds have shown the ability to reduce reactive oxygen species (ROS), which play a critical role in cellular damage and inflammation.
Case Study 1: Cholinesterase Inhibition
A study synthesized derivatives from a related indene structure and evaluated their cholinesterase inhibition capabilities. The findings indicated that compounds with structural similarities to this compound showed promising results in inhibiting AChE and BuChE .
Case Study 2: Antioxidant Activity
Research on brominated indenes has suggested potential antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in vitro. Such activities are crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Comparative Analysis of Related Compounds
| Compound Name | IC50 (μM) AChE | IC50 (μM) BuChE | Biological Activity |
|---|---|---|---|
| This compound | TBD | TBD | Potential enzyme inhibitor |
| Compound 10e | 0.32 | 0.43 | Strong cholinesterase inhibitor |
| Methyl 3-(2-acetoxyphenyl)propanoate | TBD | TBD | Antimicrobial and anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
